trans-1-(2-Methylcyclohexyl)ethan-1-one
Description
trans-1-(2-Methylcyclohexyl)ethan-1-one is a cyclic ketone with the molecular formula C₉H₁₆O and a molecular weight of 140.23 g/mol. Its CAS Registry Number is 5222-61-7 . Structurally, it consists of a cyclohexane ring substituted with a methyl group at the 2-position in the trans configuration and an acetyl group (ethanone) at the 1-position. This compound belongs to the alkyl cyclic ketone family, which is notable for applications in fragrances, organic synthesis, and pharmaceutical intermediates.
Properties
CAS No. |
5222-61-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-[(1R,2R)-2-methylcyclohexyl]ethanone |
InChI |
InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1 |
InChI Key |
VZELQXKHIHNPLU-VXNVDRBHSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1C(=O)C |
Canonical SMILES |
CC1CCCCC1C(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: trans-1-(2-Methylcyclohexyl)ethan-1-one is used as a synthetic intermediate in organic chemistry for the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial properties. Medicine: Research is ongoing to explore its use in drug synthesis and as a potential therapeutic agent. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which trans-1-(2-Methylcyclohexyl)ethan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between trans-1-(2-Methylcyclohexyl)ethan-1-one and related compounds:
Detailed Analysis of Structural Differences and Implications
1-Cyclohexyl-2-(phenylthio)ethan-1-one Structural Difference: Replaces the methyl group with a phenylthio (-SPh) group at the C2 position. This compound is synthesized via nucleophilic displacement (e.g., using thiophenol and K₂CO₃ in DMF) , suggesting utility in organosulfur chemistry.
1-(3-Methylcyclohex-3-en-1-yl)ethan-1-one
- Structural Difference : Cyclohexene ring with a double bond at C3 and a methyl group at the same position.
- Impact : The conjugated system (double bond + ketone) may enhance UV absorption or participate in Diels-Alder reactions. The unsaturated structure could lower boiling point compared to saturated analogs .
1-[2-Methyl-5-(1-methylethyl)-2-cyclohexen-1-yl]ethan-1-one
- Structural Difference : Additional isopropyl substituent at C5 and a cyclohexene ring.
- Impact : Increased steric bulk may reduce reactivity in nucleophilic additions but improve lipophilicity, making it suitable for hydrophobic applications .
1-(2,2,6-Trimethylcyclohexyl)-2-buten-1-one
Functional Group and Reactivity Trends
- Cyclohexane vs. Cyclohexene Rings : Saturated cyclohexane derivatives (e.g., this compound) exhibit lower reactivity compared to cyclohexene analogs (e.g., 1-(3-Methylcyclohex-3-en-1-yl)ethan-1-one), which are prone to electrophilic additions.
- Substituent Effects : Electron-donating groups (e.g., methyl) increase ring stability, while electron-withdrawing groups (e.g., acetyl) direct electrophilic attacks to specific positions.
- Steric Effects : Bulky substituents (e.g., isopropyl in ) hinder reaction kinetics but may improve selectivity in catalytic processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing trans-1-(2-Methylcyclohexyl)ethan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or ketone functionalization of 2-methylcyclohexane derivatives. Key parameters include:
- Temperature : Controlled heating (80–120°C) to avoid side reactions like ring-opening or isomerization .
- Solvents : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic acylation efficiency .
- Catalysts : Lewis acids (e.g., AlCl₃) are critical for activating carbonyl groups during acylation .
- Validation : Monitor reaction progress via TLC or GC-MS, and purify using column chromatography with silica gel .
Q. How can the trans-configuration of the 2-methylcyclohexyl group be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refining crystal structures to determine stereochemistry. The trans-configuration is confirmed by dihedral angles between the methyl and ketone groups .
- NMR spectroscopy : Compare coupling constants (J-values) of cyclohexyl protons; trans-isomers exhibit distinct splitting patterns due to axial-equatorial proton arrangements .
Advanced Research Questions
Q. How does the trans-configuration influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (e.g., Gaussian09) to analyze steric and electronic effects. The trans-configuration reduces steric hindrance at the carbonyl carbon, enhancing nucleophilic attack rates .
- Experimental validation : Compare reaction kinetics with cis-isomers using UV-Vis spectroscopy to track adduct formation .
Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?
- Methodological Answer :
- Purity assessment : Use differential scanning calorimetry (DSC) to distinguish between polymorphs or solvates that may affect melting points .
- Solubility studies : Employ HPLC with varied mobile phases (e.g., acetonitrile/water gradients) to identify impurities influencing solubility discrepancies .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral auxiliaries : Introduce enantiopure substituents (e.g., Evans oxazolidinones) during synthesis to induce asymmetric induction .
- Catalytic asymmetric synthesis : Use Pd-catalyzed allylic alkylation or organocatalysts (e.g., proline derivatives) to control stereochemistry .
Mechanistic and Biological Research Questions
Q. What is the mechanistic basis for this compound’s potential as a enzyme inhibitor?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450). The cyclohexyl group’s hydrophobicity and ketone’s electrophilicity may block substrate binding .
- Kinetic assays : Measure IC₅₀ values via fluorometric assays using purified enzymes (e.g., horseradish peroxidase) .
Q. How does the compound’s conformational flexibility impact its spectroscopic signatures?
- Methodological Answer :
- Dynamic NMR : Analyze variable-temperature ¹H-NMR spectra to detect ring-flipping dynamics in the cyclohexyl group, which broadens peaks at lower temperatures .
- IR spectroscopy : Compare carbonyl stretching frequencies (1700–1750 cm⁻¹) in rigid vs. flexible analogs to correlate conformation with electronic effects .
Data Analysis and Optimization
Q. What statistical methods are recommended for optimizing reaction conditions in high-throughput synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to evaluate interactions between temperature, solvent, and catalyst loading .
- Machine learning : Train models (e.g., random forests) on historical reaction data to predict optimal conditions for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
